2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3OS2/c17-13-8-10(14(18)25-13)15(23)21-3-5-22(6-4-21)16-20-11-2-1-9(19)7-12(11)24-16/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLWRCTUBYERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Incorporation of the 2,5-Dichlorothiophene-3-Carbonyl Group: This step involves the acylation of the piperazine nitrogen with 2,5-dichlorothiophene-3-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as an antitumor agent . Studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity against various cancer cell lines. The incorporation of the dichlorothiophene moiety enhances the biological activity of the compound by improving its lipophilicity and interaction with cellular targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
Research has shown that benzothiazole derivatives possess antimicrobial properties. The presence of piperazine and thiophene groups in the structure contributes to enhanced antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents .
Central Nervous System (CNS) Disorders
The piperazine moiety is known for its psychoactive properties, making this compound a candidate for exploring treatments for CNS disorders such as anxiety and depression.
Case Study: Neuropharmacological Effects
A preclinical study evaluated the anxiolytic effects of similar compounds in rodent models. Results indicated a significant reduction in anxiety-like behavior when administered at specific dosages, suggesting potential therapeutic applications in treating anxiety disorders .
Drug Development
The unique structural features of this compound make it an attractive candidate for further drug development processes, including:
- Lead Optimization : Modifying substituents to enhance efficacy and reduce toxicity.
- Formulation Studies : Investigating different delivery methods to improve bioavailability.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with various molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on (a) benzothiazole derivatives with piperazine substituents and (b) compounds with dichlorothiophene or related heterocyclic moieties. Below is a comparative analysis:
Piperazine-Linked Benzothiazole Derivatives
- Example 1 : N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione ():
These compounds exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM), with antagonistic properties. In contrast, the target compound’s dichlorothiophene-carbonyl group may alter receptor selectivity due to increased steric bulk and electron-withdrawing effects. - Example 2 : 2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole ():
This analog demonstrates antitumor and antidepressant activities attributed to the pyrazoline substituent. The target compound’s 6-fluoro and dichlorothiophene groups may enhance metabolic stability compared to the methyl and methoxy substituents in this analog.
Dichlorothiophene-Containing Compounds
Dichlorothiophene derivatives are known for their role in optimizing drug-like properties, such as improved lipophilicity and resistance to oxidative metabolism.
Key Pharmacological and Structural Comparisons
Biological Activity
2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core, a piperazine moiety, and a dichlorothiophene substituent. Its molecular formula is C17H18Cl2N4O2S, with a molecular weight of approximately 413.32 g/mol. The presence of fluorine and chlorine atoms contributes to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving thiophenol derivatives.
- Introduction of the Piperazine Ring : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Acylation : The dichlorothiophene carbonyl group is introduced through acylation reactions with appropriate reagents.
Antitumor Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing the benzothiazole framework have been evaluated against various cancer cell lines:
- Case Study : A study assessed the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827) using MTS assays. Compounds demonstrated up to 95% inhibition in cell proliferation, indicating strong antitumor potential .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Testing against Gram-positive and Gram-negative bacteria has yielded promising results:
- Case Study : In vitro evaluations showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .
The biological activity of this compound is believed to involve several mechanisms:
- DNA Interaction : Similar compounds have shown a tendency to intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The presence of halogenated groups may enhance ROS production, leading to oxidative stress in target cells .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Bioactivity of Selected Analogs
| Compound Modification | Target Organism (IC₅₀, µM) | Key SAR Insight | Reference |
|---|---|---|---|
| Dichlorothiophene → Methoxynaphthalene | S. aureus (8.2 vs. 32.1) | Electron-withdrawing groups enhance potency | |
| Piperazine → Pyrrolidine | E. coli (12.4 vs. 45.6) | Rigid linkers reduce flexibility-driven entropy loss | |
| 6-Fluoro → 6-Methoxy | C. albicans (18.9 vs. 5.3) | Fluoro improves membrane permeation |
Q. Table 2. Optimized Reaction Conditions for Key Synthesis Step
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–85°C | >70% yield; <5% byproducts |
| Solvent | Anhydrous DMF | Enhances nucleophilicity of piperazine |
| Reaction Time | 18 hours | Complete conversion (TLC-confirmed) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
